molecular formula C11H12O2 B8770851 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 60964-05-8

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No. B8770851
M. Wt: 176.21 g/mol
InChI Key: CJRTYYDFXSSBBM-UHFFFAOYSA-N
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Patent
US08124607B2

Procedure details

5, 6,7,8-Tetrahydro-naphthalen-1-ol (108, 20 g, 135 mmol) was stirred in 100 mL of ethanol, and potassium hydroxide (7.57 g, 135 mmol) as an aqueous solution was added. The mixture was stirred for 15 minutes and went clear. Solvents were removed and dried. PEG (MW 380-420, 53 mL) was added, followed by chloroform (32.3 mL, 405 mmol) and toluene (34 mL). An aqueous potassium hydroxide solution (50% by weight, 54.4 mL) was introduced dropwise with stirring over 15 minutes. The stirring was continued for another 30 minutes. 1M HCl was added to acidify the reaction mixture and it was extracted with EtOAc three times. The combined organic layers were washed with water and brine The combined organic layers were dried over MgSO4, filtered, concentrated, and purified by flash chromatography (0-40% EtOAc/hexane) to give 4-hydroxy-5,6,7, 8-tetrahydro-naphthalene-1-carbaldehyde (109, 4.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
32.3 mL
Type
reactant
Reaction Step Three
Quantity
54.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
34 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C(Cl)(Cl)Cl.Cl.[CH2:19]([OH:21])C>C1(C)C=CC=CC=1>[OH:11][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[C:4]([CH:19]=[O:21])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
7.57 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
32.3 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
54.4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
34 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
PEG (MW 380-420, 53 mL) was added
STIRRING
Type
STIRRING
Details
with stirring over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
The stirring was continued for another 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine The combined organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC=C(C=2CCCCC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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